An In-Depth Technical Guide to (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Synthesis, Characterization, and Applications
Abstract
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, and physicochemical properties. Detailed, field-proven protocols for its enantioselective synthesis via the asymmetric reduction of 7-chloro-1-tetralone, subsequent purification, and analytical characterization are presented. The causality behind experimental choices is explained to ensure reproducibility and high enantiomeric purity. Furthermore, this document explores the compound's chemical reactivity and its applications as a key intermediate in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereochemistry
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol possesses a tetrahydronaphthalene core, which is a bicyclic system composed of a fused benzene and cyclohexane ring. The key structural features are a chlorine atom at the C7 position of the aromatic ring and a hydroxyl group at the C1 position of the saturated ring. The stereochemistry at C1 is designated as (S) according to the Cahn-Ingold-Prelog priority rules, which is crucial for its utility as a chiral precursor.
The presence of the C1 stereocenter dictates the three-dimensional arrangement of the hydroxyl group, which is fundamental to its differential interaction with other chiral molecules, such as enzymes and receptors, in biological systems.
Key Identifiers and Physicochemical Data
The definitive identification and physical characteristics of a chemical entity are paramount for its application in research and development. The following tables summarize the key identifiers and physicochemical properties for (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol and its precursor, 7-chloro-1-tetralone.
| Identifier | (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | 7-chloro-1,2,3,4-tetrahydronaphthalen-1-one |
| IUPAC Name | (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | 7-chloro-3,4-dihydro-2H-naphthalen-1-one |
| Synonyms | (1S)-7-chloro-1-tetralol | 7-Chloro-1-tetralone |
| CAS Number | Not explicitly assigned; (1R)-enantiomer is 466635-90-5[1] | 26673-32-5[2] |
| Molecular Formula | C₁₀H₁₁ClO | C₁₀H₉ClO |
| Molecular Weight | 182.65 g/mol [1] | 180.63 g/mol [2] |
| InChIKey | IPHXZGPPFVUBEW-SNVBAGLBSA-N (for 1R) | IIMAYXKDBHTQHC-UHFFFAOYSA-N[2] |
| Physicochemical Property | Value | Source |
| Appearance | Expected to be a solid or semi-solid | [3] |
| Boiling Point | 111 - 113 °C at 7 hPa (for racemic 1-tetralol) | [4] |
| Density | ~1.194 g/mL at 25 °C (for racemic 1-tetralol) | [4] |
| Solubility | Soluble in common organic solvents like THF, methanol, and dichloromethane. | Inferred |
Enantioselective Synthesis and Purification
The most efficient and reliable method for the synthesis of enantiomerically pure (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is the asymmetric reduction of the prochiral ketone, 7-chloro-1-tetralone. The Corey-Bakshi-Shibata (CBS) reduction is a premier choice for this transformation, offering high yields and excellent enantioselectivity.[3][5][6]
Causality in Method Selection: The CBS Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to control the stereochemical outcome of the borane-mediated reduction.[3][6] The mechanism relies on the formation of a complex between the catalyst, borane, and the ketone. The chiral environment of the catalyst sterically directs the hydride transfer from the borane to one specific face of the carbonyl group.[7]
To obtain the (1S)-alcohol, the (R)-CBS catalyst is employed. The catalyst coordinates with the borane, enhancing its reducing power and creating a sterically defined pocket. The ketone, 7-chloro-1-tetralone, then coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, typically with the larger aromatic portion oriented away from the catalyst's chiral directing group. This preferential orientation ensures the hydride is delivered to the Re face of the carbonyl, resulting in the desired (S) configuration at the newly formed stereocenter.
Detailed Experimental Protocol: Synthesis of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
This protocol is designed for high enantioselectivity and reproducibility. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
7-chloro-1-tetralone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Borane Addition: Dilute the catalyst with anhydrous THF. Cool the solution to 0°C using an ice bath. Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the catalyst solution, maintaining the temperature below 5°C. Stir the mixture for 15 minutes at 0°C.
-
Substrate Addition: Dissolve 7-chloro-1-tetralone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add anhydrous methanol dropwise at 0°C to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is purified by flash column chromatography to remove residual starting material and any achiral byproducts.
Procedure:
-
Prepare a silica gel slurry in a hexanes/ethyl acetate mixture (e.g., 9:1 v/v).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 25% ethyl acetate).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol as a white to off-white solid.
Diagram of Synthetic Workflow:
Caption: Workflow for the enantioselective synthesis and purification.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Analysis (¹H and ¹³C NMR)
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (H5, H6, H8) | 7.0 - 7.5 | m | - |
| Carbinol H (H1) | ~4.8 | t | ~6.0 |
| Benzylic H (H4) | 2.7 - 2.9 | m | - |
| Aliphatic H (H2, H3) | 1.8 - 2.2 | m | - |
| Hydroxyl H (OH) | Variable (broad s) | s | - |
Expected ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic (C4a, C8a) | 135 - 140 |
| C-Cl (C7) | 130 - 135 |
| Aromatic CH (C5, C6, C8) | 125 - 130 |
| Carbinol C (C1) | 65 - 70 |
| Benzylic C (C4) | ~30 |
| Aliphatic C (C2, C3) | 20 - 30 |
Determination of Enantiomeric Purity: Chiral HPLC
The most critical analytical validation is the determination of enantiomeric excess (e.e.). This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating enantiomers of this class of compounds.[8]
Recommended Chiral HPLC Protocol:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[8]
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
Rationale for Method: The Chiralcel® OD-H column provides a chiral environment through its carbamate-derivatized cellulose polymer. The enantiomers of the analyte interact differently with the chiral grooves and pockets of the stationary phase via a combination of hydrogen bonding (with the hydroxyl group), π-π stacking (with the aromatic ring), and dipole-dipole interactions. This differential interaction leads to different retention times, allowing for their separation and quantification. The normal phase mobile phase (hexane/isopropanol) is chosen to maximize these selective interactions.
Diagram of Analytical Workflow:
Caption: Workflow for the determination of enantiomeric purity.
Chemical Reactivity and Applications in Drug Development
Reactivity Profile
The chemical reactivity of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is dominated by the secondary alcohol and the aromatic ring.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo standard alcohol reactions such as oxidation to the corresponding ketone (7-chloro-1-tetralone), etherification, and esterification. It can also serve as a leaving group after activation (e.g., via tosylation) for nucleophilic substitution reactions, often proceeding with inversion of configuration to yield (1R)-substituted products.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, with the chloro and alkyl substituents directing incoming electrophiles.
-
Nucleophilic Aromatic Substitution: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution under standard conditions.
Application as a Chiral Intermediate
The primary value of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol lies in its role as a chiral precursor for more complex molecules. The tetralone and tetralol motifs are prevalent in a variety of natural products and synthetic drugs. While a direct synthesis of a marketed drug from this specific intermediate is not prominently documented in readily available literature, its structural similarity to key intermediates in the synthesis of compounds like selective serotonin reuptake inhibitors (SSRIs) highlights its potential. For instance, derivatives of tetrahydronaphthalenamines are known to possess significant biological activity. This chiral alcohol serves as a key starting point for introducing chirality into such scaffolds, which is often a critical determinant of therapeutic efficacy and safety.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is not widely available, hazard information can be inferred from its precursor, 7-chloro-1,2,3,4-tetrahydronaphthalen-1-one, and related tetralol compounds.
-
Hazards: The precursor ketone is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Similar hazards should be assumed for the alcohol.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is a valuable and versatile chiral building block for organic synthesis. Its preparation in high enantiomeric purity is reliably achieved through the well-established Corey-Bakshi-Shibata asymmetric reduction of the corresponding ketone. The protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to synthesize, purify, and characterize this important intermediate. Its structural features ensure its continued relevance in the discovery and development of novel chiral therapeutics.
References
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Wikipedia. Corey–Itsuno reduction. Available at: [Link]
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NRO Chemistry. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
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Perrin, S. R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 188717, 1-Chloro-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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